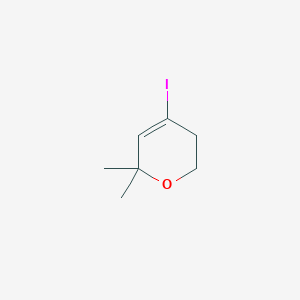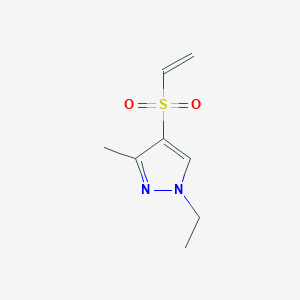![molecular formula C20H13ClN2O2 B11783731 2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile](/img/structure/B11783731.png)
2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile is a complex organic compound with a unique structure that includes a chloro-substituted nicotinonitrile core and a dihydrobenzo dioxin moiety
Méthodes De Préparation
The synthesis of 2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydrobenzo dioxin moiety: This can be achieved through the reaction of catechol with ethylene oxide under acidic conditions to form 1,4-dioxane derivatives.
Nicotinonitrile core synthesis: The nicotinonitrile core can be synthesized by reacting 2-chloronicotinic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with ammonia to yield the nitrile.
Coupling reaction: The final step involves coupling the dihydrobenzo dioxin moiety with the nicotinonitrile core under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the nicotinonitrile core can be substituted with nucleophiles such as amines or thiols under basic conditions, forming corresponding substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and methanol, as well as catalysts like palladium on carbon and bases like sodium hydroxide.
Applications De Recherche Scientifique
2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and DNA, to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells. The dihydrobenzo dioxin moiety may also contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile can be compared with other similar compounds, such as:
2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-methylnicotinonitrile: This compound has a methyl group instead of a phenyl group, which may affect its chemical reactivity and biological activity.
2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-ethylnicotinonitrile: The ethyl group may provide different steric and electronic effects compared to the phenyl group, influencing its interactions with molecular targets.
2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-propylnicotinonitrile: The propyl group may further alter the compound’s properties, potentially enhancing its solubility and bioavailability.
Propriétés
Formule moléculaire |
C20H13ClN2O2 |
|---|---|
Poids moléculaire |
348.8 g/mol |
Nom IUPAC |
2-chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C20H13ClN2O2/c21-20-16(12-22)15(13-4-2-1-3-5-13)11-17(23-20)14-6-7-18-19(10-14)25-9-8-24-18/h1-7,10-11H,8-9H2 |
Clé InChI |
PYNJDSFQJPAVOG-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)C3=NC(=C(C(=C3)C4=CC=CC=C4)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Benzyl 4-ethyl 2-cyclopropyl-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B11783665.png)

![Octahydrofuro[3,4-c]pyridine hydrochloride](/img/structure/B11783676.png)
![2-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11783678.png)








![6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11783711.png)
